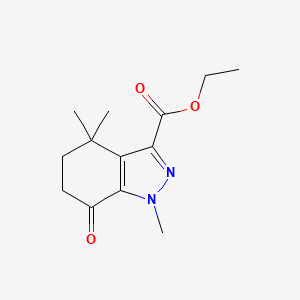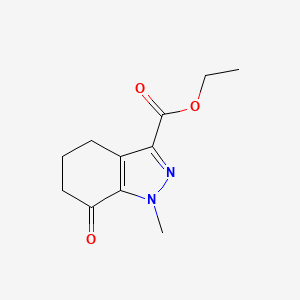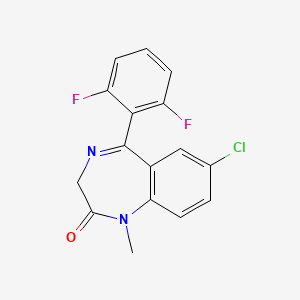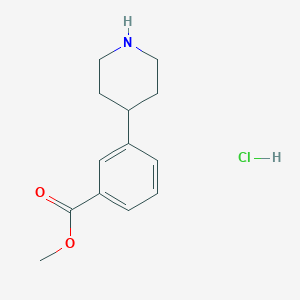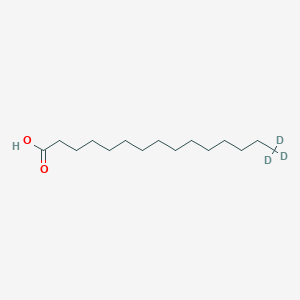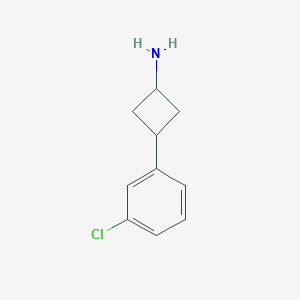
3-(3-Chlorophenyl)cyclobutan-1-amine
Übersicht
Beschreibung
“3-(3-Chlorophenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1156296-61-5 . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The linear formula of “3-(3-Chlorophenyl)cyclobutan-1-amine” is C10H12CLN . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The compound “3-(3-Chlorophenyl)cyclobutan-1-amine” has a molecular weight of 181.66 .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, “3-(3-Chlorophenyl)cyclobutan-1-amine” is explored for its potential as a building block in drug design and synthesis. Its unique structure could be key in developing novel therapeutic agents, particularly those targeting neurological disorders due to its amine group, which is often found in neuromodulators .
Agriculture
As a compound with potential bioactive properties, “3-(3-Chlorophenyl)cyclobutan-1-amine” may be used in agricultural research to develop new pesticides or growth regulators. Its chlorophenyl group could interact with various enzymes or receptors in pests, providing a basis for pest control solutions .
Materials Science
In materials science, this compound’s robust cyclobutane core can be utilized to create polymers with enhanced durability. The presence of the chlorophenyl group also offers possibilities for further functionalization, leading to materials with specific properties like increased resistance to degradation or improved thermal stability .
Environmental Science
“3-(3-Chlorophenyl)cyclobutan-1-amine” can be studied for environmental remediation applications. Its chemical structure might bind to pollutants, aiding in their breakdown or removal from ecosystems. Research in this area could lead to innovative methods for cleaning up environmental contaminants .
Biochemistry
Biochemists might investigate “3-(3-Chlorophenyl)cyclobutan-1-amine” for its interaction with biological macromolecules. Understanding how this compound interacts with proteins or DNA could reveal new insights into cellular processes or lead to the development of biochemical tools.
Pharmacology
Pharmacological studies could focus on the compound’s potential effects on biological systems. Its structure suggests it could act on central nervous system targets, possibly leading to new treatments for diseases where the CNS is affected. It could also serve as a lead compound in the development of new pharmacological agents .
Chemical Engineering
In chemical engineering, “3-(3-Chlorophenyl)cyclobutan-1-amine” might be important for the synthesis of complex chemicals. Its stable cyclobutane ring provides a versatile foundation for catalytic reactions, potentially improving the efficiency of chemical manufacturing processes .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry. Its distinct chemical signature allows for the precise identification and quantification of substances in complex mixtures .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGMOBAPVWUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutan-1-amine | |
CAS RN |
1156296-61-5 | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)
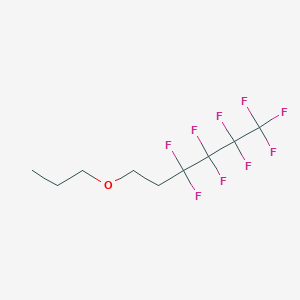
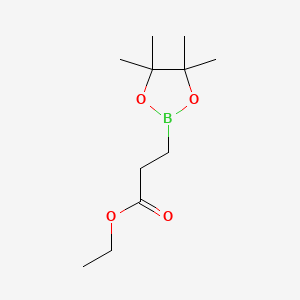
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)

